Methyl 5-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate
Description
Methyl 5-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a heterocyclic compound featuring a furan-2-carboxylate ester core linked to an azetidine ring substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety. The oxalate counterion enhances its solubility and crystallinity, which is critical for pharmaceutical or agrochemical formulation.
Properties
IUPAC Name |
methyl 5-[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methyl]furan-2-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4.C2H2O4/c1-20-15(19)12-5-4-11(21-12)8-18-6-10(7-18)14-16-13(17-22-14)9-2-3-9;3-1(4)2(5)6/h4-5,9-10H,2-3,6-8H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEDVKHTYTYOBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2CC(C2)C3=NC(=NO3)C4CC4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities. The specific targets of these compounds often depend on the nature of the infection they are designed to treat.
Mode of Action
The1,2,4-oxadiazole moiety is known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. This property can influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds containing the1,2,4-oxadiazole moiety have been associated with a variety of biochemical pathways due to their broad anti-infective activity.
Biological Activity
Methyl 5-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a furan ring fused with an oxadiazole and azetidine structure, contributing to its unique biological profile. The presence of the cyclopropyl group is notable for its influence on biological activity.
Antimicrobial Properties
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have demonstrated efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole-containing compounds. For example, derivatives have shown activity against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as p53 and cyclin-dependent kinases.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds with cyclopropyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-cyclopropyl counterparts .
- Anticancer Mechanism Investigation : In a study examining the anticancer effects of similar compounds, it was found that treatment with these derivatives led to increased levels of reactive oxygen species (ROS), which subsequently triggered mitochondrial-mediated apoptosis in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and leading to cell death.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins has been observed in studies involving similar compounds.
Comparison with Similar Compounds
Substituent Variation on the Oxadiazole Ring
- Target Compound: The 1,2,4-oxadiazole ring is substituted with a cyclopropyl group at position 3.
- Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate : Replaces cyclopropyl with a methyl group, reducing steric hindrance and lipophilicity (logP ~2.8 estimated). This may increase metabolic susceptibility due to easier oxidative demethylation .
- Oxadiazon (3-(2,4-dichloro-5-(1-methylethoxy)phenyl)-5-(tert-butyl)-1,3,4-oxadiazol-2(3H)-one) : A pesticidal oxadiazole with dichlorophenyl and tert-butyl substituents. The electron-withdrawing chlorine atoms increase oxidative stability but reduce solubility compared to the target compound .
Role of the Azetidine Ring
- However, synthetic accessibility is challenging due to ring strain .
- Compound 76 (EP 2 697 207 B1) : Contains a cyclohexenyl group instead of azetidine, offering greater flexibility but lower metabolic stability. The cyclohexenyl system may reduce bioavailability due to increased rotatable bonds .
Furan Carboxylate Esters
- Target Compound : The methyl furan-2-carboxylate group provides a planar aromatic system with moderate electron-withdrawing properties, favoring π-π stacking interactions in biological targets.
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid : Replaces the furan with a bicyclic β-lactam system. This substitution drastically alters solubility and reactivity, making it more suited for antibacterial applications .
Counterion Effects
- Target Compound: The oxalate counterion improves aqueous solubility (estimated aqueous solubility ~50 mg/mL) compared to free-base forms. This is advantageous for intravenous formulations.
- Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate : Lacks a counterion, resulting in lower solubility (~5 mg/mL), limiting its formulation options .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Oxadiazole Substituent | Cyclic Amine | Solubility (mg/mL) | logP (Estimated) |
|---|---|---|---|---|
| Methyl 5-((3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methyl)furan-2-carboxylate oxalate | Cyclopropyl | Azetidine | 50 | 3.5 |
| Methyl 5-((3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)furan-2-carboxylate | Methyl | Pyridinone | 30 | 2.8 |
| Oxadiazon | tert-butyl | None | 0.1 | 4.2 |
| Compound 76 (EP 2 697 207 B1) | Cyclopropyl | Cyclohexenyl | 10 | 4.0 |
Table 2: Functional Group Impact on Bioactivity
| Group | Target Compound | Analog (e.g., Oxadiazon) |
|---|---|---|
| Oxadiazole | Enhances metabolic stability; moderate electron-withdrawing effect | High oxidative stability due to dichlorophenyl |
| Azetidine | Conformational rigidity improves binding | Absent; replaced by flexible cyclohexenyl |
| Furan Carboxylate | Facilitates π-π interactions | Absent; replaced by β-lactam (antibacterial focus) |
Research Findings and Implications
- Metabolic Stability : The cyclopropyl group in the target compound likely reduces cytochrome P450-mediated oxidation compared to methyl-substituted analogs, as seen in pesticidal oxadiazoles .
- Synthetic Challenges : Azetidine incorporation requires specialized ring-closing strategies, increasing synthesis complexity relative to piperidine-based systems .
- Solubility-activity Balance : The oxalate salt mitigates the lipophilicity of the cyclopropyl group, balancing bioavailability and membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
